Lycaconitine

Description

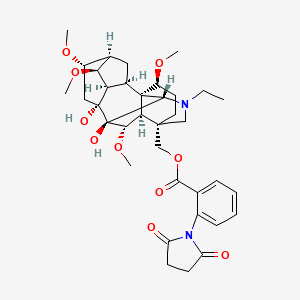

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N2O10/c1-6-37-17-33(18-48-31(41)19-9-7-8-10-22(19)38-25(39)11-12-26(38)40)14-13-24(45-3)35-21-15-20-23(44-2)16-34(42,27(21)28(20)46-4)36(43,32(35)37)30(47-5)29(33)35/h7-10,20-21,23-24,27-30,32,42-43H,6,11-18H2,1-5H3/t20-,21-,23+,24+,27-,28+,29-,30+,32+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXVNXQXPRPLQA-JEUORDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CCC8=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25867-19-0 | |

| Record name | Lycoctonine N-succinylanthranilic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025867190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LYCACONITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T03UXI5O64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Chemotaxonomic Relevance of Lycaconitine

Lycaconitine (B1195118) is a C19-norditerpenoid alkaloid primarily isolated from plants belonging to the genera Aconitum and Delphinium of the family Ranunculaceae. mdpi.comrsc.org These genera are known for producing a wide variety of structurally diverse diterpenoid and norditerpenoid alkaloids. mdpi.com The presence and structural type of these alkaloids, including this compound, hold significant chemotaxonomic value, aiding in the classification of these plants. nih.govresearchgate.net

Diterpenoid alkaloids are broadly categorized based on their carbon skeleton into C18, C19, and C20 types. researchgate.net From a biogenetic perspective, the complexity of these alkaloids is thought to increase from C20 to C19 and finally to C18 types. nih.gov this compound falls under the lycoctonine-type of C19-diterpenoid alkaloids, which are characterized by specific structural features, such as an oxygenated group at the C-7 position. researchgate.net

The distribution of these alkaloids is not uniform across the genera. For instance, C18-diterpenoid alkaloids are predominantly found in the subgenus Lycoctonum of the genus Aconitum. nih.gov In contrast, this compound and related lycoctonine-type alkaloids are found in various Aconitum and Delphinium species. mdpi.comacgpubs.org For example, this compound has been isolated from Aconitum lycoctonum, Aconitum barbatum var. puberulum, and Aconitum pseudo-laeve var. erectum. wikipedia.orgbiocrick.com It has also been identified in several Delphinium and Consolida species. researchgate.netnih.gov The specific alkaloid profile of a plant can serve as a chemical marker for its species and even variety. doi.org

| Genus | Species | Family | Reference |

|---|---|---|---|

| Aconitum | A. lycoctonum | Ranunculaceae | wikipedia.org |

| Aconitum | A. barbatum var. puberulum | Ranunculaceae | biocrick.com |

| Aconitum | A. pseudo-laeve var. erectum | Ranunculaceae | biocrick.com |

| Delphinium | Various species | Ranunculaceae | researchgate.net |

| Consolida | Various species | Ranunculaceae | nih.gov |

The study of the distribution of this compound and other related alkaloids is crucial for understanding the evolutionary relationships between these plant species. The structural variations in these compounds, often involving different ester groups and oxygenation patterns, provide valuable data for chemotaxonomic classification. mdpi.com

Chromatographic Isolation Strategies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation and quantification of alkaloids like this compound. iomcworld.com In the analysis of Aconitum alkaloids, HPLC coupled with a Diode Array Detector (DAD) has been used to measure concentrations in biological samples. biocrick.com For preparative purposes, HPLC can be used to isolate pure compounds from complex mixtures. science.gov The choice of the stationary phase (e.g., C18 column) and the mobile phase (often a mixture of solvents like methanol (B129727) and water with modifiers) is critical for achieving good separation. iomcworld.comscispace.com

Delphinium Species (e.g., Delphinium brownii, Delphinium elatum, Consolida ambigua)

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample. iomcworld.comaocs.org This method has been successfully employed for the preparative isolation of alkaloids from Aconitum and Corydalis species. science.govdocsdrive.com HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases. aocs.org For example, a two-phase solvent system composed of chloroform-methanol-hydrochloric acid has been used to isolate lappaconitine (B608462), a related alkaloid, from Aconitum leucostomum. iomcworld.com The purity of the fractions obtained from HSCCC is often checked by HPLC. docsdrive.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique used for the isolation and concentration of analytes from a complex matrix. scpscience.comdergipark.org.tr It operates on the principle of differential affinity of compounds for a solid sorbent. In the context of alkaloid isolation, SPE can be used as a preliminary clean-up step to remove interfering substances from the plant extract before further chromatographic separation. core.ac.ukmdpi.com The process typically involves four steps: conditioning the sorbent, sample loading (retention), rinsing away impurities, and eluting the target compound. scpscience.com Various sorbents can be used depending on the properties of the analyte and the matrix. nih.gov

| Technique | Principle | Application in this compound Isolation | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Analytical quantification and preparative isolation of pure this compound. | biocrick.comiomcworld.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Preparative isolation of this compound from crude extracts, avoiding irreversible adsorption. | iomcworld.comdocsdrive.com |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration based on the affinity of the analyte for a solid sorbent. | Pre-purification of plant extracts to remove interfering substances prior to other chromatographic steps. | core.ac.ukmdpi.com |

| Column Chromatography and Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase (e.g., silica (B1680970) gel, alumina). | Initial fractionation of crude extracts (Column Chromatography) and monitoring separation progress (TLC). | iomcworld.commdpi.com |

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography is a traditional and widely used method for the separation of compounds from a mixture. tamu.edu In the isolation of alkaloids, a glass column is packed with a stationary phase, such as silica gel or alumina, and the crude extract is loaded onto the column. iomcworld.commdpi.com A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the compounds are separated based on their differential adsorption to the stationary phase. ug.edu.pl

Thin-Layer Chromatography (TLC) is another valuable technique that is often used in conjunction with column chromatography. tamu.edu TLC is primarily used for the rapid analysis of the composition of a mixture and to monitor the progress of a separation by column chromatography. ug.edu.plrochester.edu It can also be used on a larger scale for preparative purposes to purify small amounts of compounds. tamu.edurochester.edu

Biosynthesis and Biogenetic Relationships of Lycaconitine

Genetic and Enzymatic Determinants

Advances in genomics and transcriptomics have begun to unravel the genetic basis of diterpenoid alkaloid biosynthesis. jipb.net Studies on Aconitum species have identified numerous candidate genes encoding the enzymes involved in this complex pathway. frontiersin.orgnih.gov For instance, integrated analyses of the genome, transcriptome, and metabolome of Aconitum vilmorinianum have identified genes for ent-kaurene (B36324) oxidases and aminotransferases, key players in the conversion of diterpenes to their alkaloid derivatives. jipb.netresearchgate.net

Furthermore, research suggests that the genes responsible for different stages of the biosynthetic pathway may be expressed in different parts of the plant. Genes involved in the initial formation of the diterpene skeleton are often highly expressed in flowers, while those responsible for the later stages of alkaloid synthesis and modification are more active in the leaves and stems. frontiersin.orgresearchgate.net

The continued exploration of the genetic and enzymatic machinery behind lycaconitine (B1195118) biosynthesis not only deepens our understanding of plant specialized metabolism but also opens avenues for the biotechnological production of these valuable and complex molecules. nih.govnih.gov

Structural Elucidation and Chemical Synthesis of Lycaconitine

The definitive structure of lycaconitine (B1195118) has been established through a combination of advanced spectroscopic techniques and chemical correlation.

Comprehensive Spectroscopic Characterization Methods

The structural framework of this compound and its analogues has been pieced together using a suite of modern spectroscopic methods. These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. The structural elucidation of this compound-type alkaloids is typically accomplished through detailed spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy. biocrick.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H-¹H COSY, NOESY, HMBC, HSQC) : One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental to determining the structure of complex alkaloids like this compound. biocrick.comnih.gov

¹H NMR provides information about the chemical environment of hydrogen atoms.

¹³C NMR reveals the carbon skeleton of the molecule.

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. biocrick.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) helps to determine the spatial proximity of protons, which is crucial for establishing stereochemistry. biocrick.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, aiding in the assembly of the molecular framework. biocrick.comprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. biocrick.comprinceton.edu

The complete ¹H and ¹³C NMR assignments for this compound have been crucial for confirming its structure. acs.org The following tables present typical NMR data for this compound and related compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 3.57 | m | |

| H-6 | 4.25 | m | |

| H-14 | 3.57 | t | 4.7 |

| N-CH₂CH₃ | 1.10 | t | 7.0 |

| OCH₃-1 | 3.36 | s | |

| OCH₃-6 | 3.42 | s | |

| OCH₃-16 | 3.20 | s | |

| OCH₃-18 | 3.37 | s |

Note: Data is compiled from various sources and may show slight variations based on experimental conditions. cdnsciencepub.comacgpubs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 86.2 |

| C-6 | 83.4 |

| C-7 | 88.5 |

| C-8 | 77.8 |

| C-14 | 84.1 |

| C-16 | 82.7 |

| C-17 | 61.5 |

| C-18 | 77.2 |

| C-19 | 53.7 |

| N-CH₂CH₃ | 49.2 |

| N-CH₂CH₃ | 13.5 |

| ArCO₂- | 166.2 |

Note: Data is compiled from various sources and may show slight variations based on experimental conditions. acs.org

High-Resolution Mass Spectrometry (HR-MS, HR-LC/MS) : This technique provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition and molecular formula of the compound. biocrick.comacgpubs.org For instance, the high-resolution mass spectrum of a this compound analogue exhibited a molecular ion peak that corresponded to the calculated molecular formula. psu.edu HR-LC/MS combines the separation power of liquid chromatography with the precise mass analysis of HR-MS, which is particularly useful for identifying compounds in complex mixtures. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. biocrick.comacgpubs.org The IR spectrum of this compound and its derivatives typically shows characteristic absorption bands for hydroxyl (OH), carbonyl (C=O), and ether (C-O) functional groups. acgpubs.orgrsc.org For example, the IR spectrum of a this compound analogue displayed absorption bands at 3462 cm⁻¹ (OH), 1695 cm⁻¹ (C=O), and 1080 cm⁻¹ (ether bonds). acgpubs.org

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is a powerful method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. nih.gov The absolute stereochemistry of lycoctonine (B1675730), a key precursor to this compound, was definitively established by X-ray analysis of a derivative, which in turn confirmed the stereochemistry of related alkaloids. cdnsciencepub.com This technique has been instrumental in correcting initial misassignments of stereochemistry at certain positions in the lycoctonine skeleton. cdnsciencepub.comwikipedia.org

Electronic Circular Dichroism (ECD) Analysis

Electronic circular dichroism (ECD) is a spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules in solution. researchgate.net The experimental ECD spectrum of a compound is compared with the spectrum calculated using quantum chemical methods. researchgate.netnih.gov This comparison allows for the assignment of the absolute stereochemistry. ECD analysis, in combination with other spectroscopic data, has been used to determine the absolute configuration of new this compound-type alkaloids. researchgate.netnih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination

Partial Synthesis of this compound from Lycoctonine

While a total synthesis of this compound has not been reported, its partial synthesis from the parent amino alcohol, lycoctonine, has been achieved. acs.orgnih.gov Lycoctonine can be obtained from the basic hydrolysis of the total alkaloid extract from plants of the Delphinium genus. acs.org

The partial synthesis involves the esterification of lycoctonine with a suitable acylating agent. acs.org Specifically, this compound was prepared by reacting lycoctonine with o-(N-succinimido)benzoic acid in the presence of p-toluenesulfonyl chloride in pyridine. acs.org This synthetic route has been crucial for obtaining an authentic sample of this compound for pharmacological studies and for resolving inconsistencies in the reported spectroscopic data. acs.orgnih.gov The structure of the synthesized this compound was confirmed by a combination of spectroscopic methods. biocrick.comnih.gov

Strategies and Challenges in Total Chemical Synthesis of Complex Diterpenoid Alkaloids

The total chemical synthesis of complex diterpenoid alkaloids, including those of the lycoctonine-type like this compound, represents a formidable challenge in organic chemistry. acs.orgsioc-journal.cn These natural products feature intricate, three-dimensional cage-like architectures, a high density of stereogenic centers, and extensive oxygenation, making them elusive and demanding synthetic targets. acs.orgsioc-journal.cncaltech.edu Successfully navigating this molecular complexity requires the development and application of innovative and robust synthetic strategies. acs.org

A primary challenge lies in the efficient construction of the polycyclic framework. acs.org Lycoctonine-type and related C19-diterpenoid alkaloids possess a complex hexacyclic skeleton, often featuring a piperidyl E-ring that bridges a hydrindane system, which is in turn connected to a bicyclo[3.2.1] core. caltech.edu The molecule contains numerous contiguous stereocenters, including quaternary centers at bridgehead positions, which demand precise stereochemical control throughout the synthesis. caltech.edu

To address these hurdles, synthetic chemists have devised a variety of powerful strategies, often categorized by the key bond-forming events used to assemble the core structure.

Key Synthetic Strategies:

Cycloaddition Reactions: The Diels-Alder reaction is a frequently employed strategy for constructing key bicyclic motifs. thieme-connect.com An oxidative dearomatization/Diels-Alder (OD/DA) sequence has been particularly effective for forming the ubiquitous [2.2.2]-bicyclic ring system found in many diterpenoid alkaloids. acs.org Intramolecular Diels-Alder reactions have also been used to create highly congested cyclopropane (B1198618) rings present in rearranged C19-diterpenoid alkaloids. rhhz.net Other cycloaddition approaches, such as [5+2] cycloadditions and 1,3-dipolar cycloadditions, have also proven valuable in assembling the complex ring systems. thieme-connect.comacs.org

Fragment Coupling and Convergent Approaches: To manage the complexity of these molecules, convergent strategies that involve the synthesis of large, advanced fragments followed by their strategic coupling are highly advantageous. A notable example is the use of a 1,2-addition/semipinacol rearrangement sequence to effectively join two complex fragments while simultaneously setting a critical all-carbon quaternary center. acs.orgnih.gov This approach was successfully applied in the total syntheses of aconitine-type alkaloids like (–)-talatisamine. acs.orgnih.gov

Radical-Based Cyclizations: Free-radical reactions offer a powerful method for forming carbon-carbon bonds, particularly in complex settings. thieme-connect.com For instance, an N-centered radical cascade was envisioned for the simultaneous closure of multiple rings. acs.org Although this specific cascade was unsuccessful and resulted in a 1,5-hydrogen atom transfer, subsequent strategies successfully employed radical cyclizations to close key rings in the synthesis of related alkaloids. acs.orgnih.gov Samarium(II) iodide (SmI2)-promoted coupling reactions have also been used to construct portions of the complex azatetracyclic core of lycoctonine-type alkaloids. rsc.org

Bio-inspired and Unified Strategies: Drawing inspiration from biosynthetic pathways provides a powerful strategic blueprint. acs.org Syntheses have utilized biomimetic Wagner-Meerwein rearrangements to generate the characteristic [3.2.1]-bicyclic system from a [2.2.2]-bicycle precursor. caltech.edu Furthermore, developing a "family-oriented" or unified synthetic approach, where a common intermediate can be divergently elaborated to access multiple members of the C18, C19, and C20 diterpenoid alkaloid families, represents a highly efficient and elegant strategy. escholarship.orgacs.orgresearchgate.netacs.org Such approaches often rely on late-stage C–H functionalization reactions to install final oxidative patterns, mimicking the late-stage skeletal reorganizations seen in biosynthesis. acs.orgacs.org

The successful synthesis of these alkaloids not only demonstrates the power and reach of modern organic chemistry but also provides access to these biologically active molecules for further study. acs.orgnumberanalytics.com Each completed synthesis builds upon previous efforts, contributing new methodologies and strategic insights that pave the way for future conquests of even more complex natural products. sioc-journal.cn

Molecular Pharmacology and Receptor Interactions of Lycaconitine

Modulation of Voltage-Gated Ion Channels

Voltage-gated sodium channels (NaV) are critical transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons. frontiersin.orgwikipedia.org These channels cycle through resting, open (activated), and inactivated states in response to changes in the membrane potential. wikipedia.org The primary structure of these channels consists of a large alpha subunit, which forms the central pore, and one or two auxiliary beta subunits that modulate channel gating and localization. wikipedia.orgnih.gov

Research indicates that the mode of action for lycaconitine (B1195118) involves the specific modulation of voltage-gated sodium channels. biosynth.com This interaction is a key component of its neuroactivity. The alkaloid binds directly to these channels, influencing their function and leading to changes in cellular excitability. biosynth.com

This compound alters the biophysical properties of voltage-gated sodium channels by affecting their gating mechanism. biosynth.com Specifically, it binds to the channels and prolongs their open state. biosynth.com This sustained activation leads to an increased influx of sodium ions, resulting in enhanced cellular excitability and modified nerve impulse transmission. biosynth.com This mechanism of action makes this compound a valuable tool in scientific research for probing the biophysics of ion channels. biosynth.com

Specificity for Voltage-Gated Sodium Channels

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors are members of the Cys-loop superfamily of ligand-gated ion channels and play a crucial role in fast synaptic transmission in the central and peripheral nervous systems. researchgate.netnih.gov These receptors are pentameric structures assembled from a variety of subunits (e.g., α2-α10, β2-β4), with the homomeric α7 and heteromeric α4β2 subtypes being the most abundant in the brain. nih.govnih.gov The pharmacology of these receptors is complex due to the diversity of subunit composition. researchgate.netnih.gov Much of the detailed research in this area has been conducted using Methylthis compound (B43530) (MLA), a closely related analogue of this compound. The absence of a single methyl group in this compound, compared to MLA, results in a roughly 20-fold reduction in affinity for α7 nAChRs, while the affinity for α4β2 receptors is not significantly altered. wikipedia.org

This compound functions as a selective antagonist at neuronal nicotinic acetylcholine receptors, with a particular preference for the α7 subtype. wikipedia.orgfrontiersin.org The α7 nAChR is characterized by its high permeability to calcium, rapid activation, and fast desensitization. frontiersin.orgacs.org While less potent than its methylated counterpart, MLA, this compound still demonstrates significant and selective blocking action at these receptors. wikipedia.orgfrontiersin.org This selectivity is evidenced by its ability to compete strongly with α-bungarotoxin, a classic marker for α7 nAChRs. frontiersin.orgnih.gov The antagonism of α7 nAChRs by compounds like this compound can block the pro-proliferative and signaling effects of nicotine (B1678760) in certain cells, making them important probes for cancer research and for understanding the role of these receptors in various physiological and pathological processes. spandidos-publications.com

Ligand binding studies have been instrumental in characterizing the interaction of this compound analogues with nAChRs. These studies often employ competition assays with radiolabeled α-bungarotoxin ([¹²⁵I]α-BTX), a potent and selective antagonist of α7 nAChRs. frontiersin.orgnih.govrevvity.com Methylthis compound (MLA) has been shown to be a powerful inhibitor of [¹²⁵I]α-BTX binding to rat brain membranes, demonstrating a very high affinity. nih.gov

Given that this compound's affinity for α7 receptors is approximately 20 times lower than that of MLA, its binding characteristics can be inferred from the extensive data available for MLA. wikipedia.org For instance, MLA inhibits [¹²⁵I]α-bungarotoxin binding to rat brain receptors with a high affinity, whereas its affinity for muscle nAChRs is significantly lower, highlighting its selectivity for the neuronal α7 subtype. nih.gov

Interactive Table: Comparative Binding Affinities (Kᵢ) of MLA at Nicotinic Receptors

This table presents data for Methylthis compound (MLA), a close structural analog of this compound. The affinity of this compound for α7 receptors is approximately 20-fold lower than that of MLA.

The binding of ligands to nAChRs can occur at two principal types of sites: the orthosteric site, where the endogenous agonist acetylcholine binds, or at an allosteric site, which is topographically distinct. nih.govmdpi.com Competitive antagonists bind to the orthosteric site, directly competing with agonists. mdpi.com Allosteric modulators bind elsewhere, altering the receptor's response to agonist binding. plos.org

Evidence strongly suggests that this compound and its analogues bind to the orthosteric site of the α7 nAChR. Studies on novel MLA analogues revealed that those incorporating the anthranilate ester side-chain, a feature present in this compound, exhibit competitive antagonism at the α7 nAChR. researchgate.netnih.gov This competitive behavior is a hallmark of orthosteric binding. researchgate.net The anthranilate ester side-chain has been identified as a critical structural determinant for this interaction at the orthosteric site. nih.gov In contrast, at α4β2 nAChRs, the inhibition by some analogues is noncompetitive and voltage-dependent, suggesting a different mechanism, possibly channel block, rather than orthosteric antagonism. researchgate.net However, for the highly selective interaction with the α7 subtype, the mechanism is predominantly orthosteric.

Functional Consequences on Receptor Activation and Desensitization

This compound and its close analogue, methylthis compound (MLA), are well-characterized as antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. wikipedia.orgnih.govbiologists.com Their interaction with these receptors leads to a blockade of the normal physiological response to the neurotransmitter acetylcholine (ACh). metu.edu.tr

The binding of an agonist like ACh to nAChRs triggers a conformational change in the receptor, opening an ion channel and allowing the influx of cations, which leads to depolarization of the cell membrane. metu.edu.trfrontiersin.org this compound, acting as an antagonist, binds to the receptor but does not induce this channel opening. Instead, it prevents ACh from binding and activating the receptor, thereby inhibiting the downstream signaling cascade. wikipedia.orgbiologists.com

A key functional consequence of this interaction is the prevention of receptor activation. Studies have demonstrated that methylthis compound can completely block the currents induced by the application of acetylcholine to neurons. biologists.com This blockade is a hallmark of its antagonistic action.

Furthermore, the interaction of these alkaloids can influence receptor desensitization. Desensitization is a process where a receptor becomes less responsive to a continuous or repeated application of an agonist. frontiersin.org While agonists like acetylcholine cause rapid desensitization of α7 nAChRs, antagonists like this compound, by preventing activation in the first place, indirectly affect this process. pnas.org Some compounds, known as positive allosteric modulators (PAMs), can reduce the desensitization caused by agonists. nih.govmdpi.com The blocking action of this compound-type alkaloids provides a point of contrast to the effects of such modulators.

The affinity of these compounds for different nAChR subtypes varies. For instance, the absence of a methyl group in this compound, as compared to methylthis compound, reduces its affinity for α7 receptors by approximately 20-fold, while its affinity for α4β2 receptors remains largely unchanged. wikipedia.org This highlights the structural subtleties that dictate the functional consequences of these alkaloids at the receptor level.

| Compound | Receptor Subtype | Functional Effect | Reference |

| This compound | α7 nAChR | Antagonist, Reduced affinity compared to MLA | wikipedia.org |

| Methylthis compound (MLA) | α7 nAChR | Potent Antagonist, Blocks ACh-induced currents | wikipedia.orgbiologists.com |

| Acetylcholine (ACh) | nAChRs | Agonist, Induces channel opening and rapid desensitization | metu.edu.trpnas.org |

Impact on Cellular Signaling Pathways

The interaction of this compound-type alkaloids with nAChRs initiates a cascade of effects on various intracellular signaling pathways, extending beyond the immediate blockade of ion flow. These downstream effects are crucial for understanding the broader physiological and toxicological profile of these compounds.

Linkage to MAPK Signaling Pathways (MAPK8, MAPK14, HSP90alpha)

Recent research has indicated a potential link between the anti-inflammatory effects of this compound-type C19-diterpenoid alkaloids and the mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Network pharmacology studies have identified mitogen-activated protein kinase 8 (MAPK8, also known as JNK1), mitogen-activated protein kinase 14 (MAPK14, also known as p38α), and heat shock protein HSP 90-alpha (HSP90α) as key targets. nih.govresearchgate.net

The MAPK pathways are critical regulators of numerous cellular processes, including inflammation, cell growth, and apoptosis. nih.govqiagen.com Specifically, MAPK8/JNK1 is involved in stress-induced apoptosis and T-cell differentiation, while MAPK14/p38α plays a significant role in inflammatory responses. nih.govuniprot.org The binding of this compound-type alkaloids to these key proteins suggests that their anti-inflammatory mechanism may be mediated through the modulation of these pathways. nih.gov Molecular docking studies further suggest that specific structural features of these alkaloids are important for this interaction. nih.gov

| Target Protein | Signaling Pathway | Potential Role | Reference |

| MAPK8 (JNK1) | MAPK/JNK Signaling | Stress-activated protein kinase involved in apoptosis and inflammation | nih.govuniprot.org |

| MAPK14 (p38α) | MAPK/p38 Signaling | Key regulator of inflammatory responses | nih.govnih.gov |

| HSP90α | Chaperone Protein | Involved in the stability and function of various signaling proteins, including kinases | nih.gov |

Influence on NF-κB Pathway Components

The nuclear factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response, regulating the expression of pro-inflammatory cytokines and other inflammatory mediators. mdpi.comfrontiersin.org While direct studies on this compound's effect on this pathway are limited, the established anti-inflammatory properties of this compound-type alkaloids suggest a potential interaction. nih.gov The activation of the NF-κB pathway is a common downstream event of various cellular stressors and receptor-mediated signaling. mdpi.com Given the link between this compound and the MAPK pathway, which is known to cross-talk with the NF-κB pathway, it is plausible that this compound's influence on inflammation involves the modulation of NF-κB activity. For instance, inhibition of the NF-κB pathway is a known mechanism for reducing inflammatory responses. sjtu.edu.cnaub.edu.lb

Effects on Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

The activation of nAChRs, particularly the α7 subtype which is highly permeable to calcium, leads to an increase in intracellular calcium levels. frontiersin.orgmdpi.com This influx of calcium acts as a second messenger, activating a variety of downstream signaling molecules, including Protein Kinase C (PKC) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). nih.govnih.govresearchgate.net

By blocking the activation of these receptors, this compound would consequently prevent this calcium influx and the subsequent activation of PKC and CaMKII. Both PKC and CaMKII are crucial for a multitude of cellular functions. CaMKII, for example, is a key player in synaptic plasticity and the phosphorylation of various downstream targets, including ion channels and transcription factors. frontiersin.orgmdpi.com PKC is also involved in a wide range of signaling cascades, including those related to cell growth and differentiation. nih.gov Therefore, the antagonistic action of this compound at nAChRs indirectly inhibits the activation of these important protein kinases.

Role in Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation (LTP) modulation)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. nih.govwikipedia.org Long-term potentiation (LTP) is a persistent enhancement of synaptic transmission and is a primary model for studying the cellular basis of learning. wikipedia.orgfrontiersin.orgnih.gov

The activation of α7 nAChRs has been shown to enhance the induction of LTP. nih.govresearchgate.net This enhancement is dependent on the influx of calcium through the receptor and the subsequent activation of downstream signaling pathways, including those involving CaMKII and PKC. nih.govnih.govmdpi.com Methylthis compound, by blocking α7 nAChRs, has been demonstrated to prevent this nicotinic enhancement of LTP. nih.govresearchgate.net This indicates that the antagonistic effect of this compound-type alkaloids at α7 nAChRs directly interferes with the molecular machinery responsible for certain forms of synaptic plasticity. The modulation of LTP by these alkaloids underscores their significant impact on neuronal function beyond simple receptor blockade. nih.govresearchgate.net

Mechanistic Toxicology of Lycaconitine

Cellular and Subcellular Mechanisms of Toxicity

The toxicity of lycaconitine (B1195118) at the cellular level is primarily attributed to its interference with the normal functioning of ion channels, which are critical for neuronal and cardiac cell activity.

Dysregulation of Neuronal Excitability

This compound modulates voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. biosynth.com It binds to these channels and prolongs their open state, leading to a sustained influx of sodium ions. biosynth.com This persistent activation results in increased cellular excitability. biosynth.com This hyperexcitability can disrupt normal neuronal signaling and contribute to the neurotoxic effects observed with this compound poisoning. The dysregulation of neuronal excitability is a key factor in the onset of symptoms such as convulsions and paralysis.

Alteration of Nerve Impulse Transmission

The sustained depolarization caused by this compound's action on sodium channels fundamentally alters nerve impulse transmission. biosynth.com The persistent activation of these channels can lead to a state where they become refractory to further excitation, ultimately blocking neuromuscular transmission in skeletal muscle. wikipedia.orgresearchgate.net This blockade is a hallmark of the toxic action of this compound-type alkaloids and is responsible for the muscle weakness and paralysis seen in cases of poisoning. wikipedia.org Additionally, some related alkaloids have been shown to affect nicotinic acetylcholine (B1216132) receptors (nAChRs), further contributing to the disruption of synaptic transmission. wikipedia.orgfrontiersin.org

Molecular Basis of Cardiotoxicity and Neurotoxicity

The cardiotoxic and neurotoxic effects of this compound and similar alkaloids stem from their interaction with voltage-gated sodium channels in cardiac and neuronal cell membranes. biosynth.comscience.gov In the heart, the persistent activation of sodium channels disrupts the normal cardiac rhythm, leading to arrhythmias. researchgate.netscience.gov This can manifest as life-threatening ventricular arrhythmias. science.gov In the nervous system, the same mechanism of prolonged sodium channel opening leads to the dysregulation of neuronal firing and nerve impulse transmission, resulting in the observed neurotoxic symptoms. biosynth.comscience.gov The affinity of these alkaloids for the open state of the sodium channels is a key determinant of their toxicity. science.gov

Structure-Toxicity Relationships (STR) within this compound-Type Alkaloids

The toxicity of this compound-type alkaloids is highly dependent on their specific chemical structure. Minor modifications to the molecule can lead to significant changes in toxic potency.

Influence of Ester Groups (e.g., C-18 ester hydrolysis) on Mechanistic Potency

The ester groups present in the this compound molecule are critical for its toxicity. wikipedia.orgwikiwand.com A key observation in the structure-activity relationship of these alkaloids is the effect of hydrolysis of the C-18 ester group. wikipedia.orgwikiwand.com When this ester group is hydrolyzed, the resulting amino-alcohol, known as lycoctonine (B1675730), is significantly less toxic. wikipedia.orgwikiwand.com For instance, lycoctonine is over 100 times less toxic than methylthis compound (B43530) (MLA), a closely related and highly toxic alkaloid. wikipedia.orgwikiwand.com While qualitatively similar in its pharmacological effects, lycoctonine is roughly ten times less potent than MLA in functional assays. wikipedia.org This demonstrates that the C-18 ester is a crucial determinant of the toxic potency of this compound-type alkaloids. wikipedia.org Hydrolysis of the ester groups, in general, leads to a reduction in toxicity. rsc.org

Contribution of Specific Functional Groups to Molecular Pathogenesis

Beyond the C-18 ester, other functional groups also play a significant role in the toxicity of this compound-type alkaloids. The N-(methylsuccinimido)anthranoyl group, for example, is a major contributor to the high toxicity of alkaloids like MLA. researchgate.net The removal of the methyl group from the methylsuccinimido ring, as seen in this compound itself, reduces the affinity for α7 nicotinic acetylcholine receptors by about 20-fold compared to MLA, although its affinity for α4β2 receptors is not significantly altered. wikipedia.org The presence of a benzoyl ester group at certain positions can also be essential for the binding efficacy of the molecule to voltage-dependent sodium channels and thus its toxicity. nih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the number of carbonyl (nC=O) fragments and the capacity for hydrogen bonding are important for the toxic action of lycoctonine-type alkaloids, as these features influence the binding of the alkaloid to its biological target. nih.gov

Comparative Mechanistic Toxicity with Other Diterpenoid Alkaloids

The toxicity of this compound is best understood when contrasted with other diterpenoid alkaloids, particularly those from the Aconitum and Delphinium genera. These alkaloids are broadly classified based on their carbon skeletons, primarily into C19 and C20 types, with the C19 class being further divided into subtypes such as aconitine (B1665448) and lycoctonine. nih.govmdpi.comrsc.org this compound is a C19 lycoctonine-type alkaloid. nih.govrsc.org The mechanistic differences between these groups, and even between closely related compounds within the same group, are rooted in their distinct chemical structures, which dictate their molecular targets and toxicological actions.

A fundamental distinction in the mechanism of toxicity exists between lycoctonine-type alkaloids, like this compound, and the highly toxic aconitine-type alkaloids. The aconitine class, which includes aconitine, mesaconitine, and hypaconitine, primarily exerts its toxicity by targeting voltage-gated sodium channels (VGSCs). nih.govwikipedia.org These diester diterpenoid alkaloids (DDAs) bind to site II of the VGSC, preventing channel inactivation and causing a persistent influx of sodium ions. nih.govwikipedia.orgnih.gov This leads to continuous cell depolarization, resulting in severe cardiotoxicity and neurotoxicity. researchgate.net The toxicity of aconitine-type alkaloids is critically dependent on the presence of two ester groups at C8 and C14; hydrolysis of these esters to form monoesters (e.g., benzoylaconine) or alcohol amines (e.g., aconine) reduces toxicity by several orders of magnitude. nih.govrsc.org

In contrast, the primary toxic mechanism of this compound and its close analogue, methylthis compound (MLA), does not involve the activation of VGSCs. Instead, these compounds act as potent antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.org Specifically, MLA is a well-established antagonist of the α7 nAChR subtype. wikipedia.org This antagonism blocks neuromuscular transmission, a mechanism fundamentally different from the VGSC activation caused by aconitine. wikipedia.org this compound, which lacks the methyl group on the succinimide (B58015) ring found in MLA, shows a significantly reduced affinity for α7 receptors, though its affinity for α4β2 receptors is not substantially changed compared to MLA. wikipedia.org

The structure-activity relationships within the lycoctonine family itself reveal critical determinants of toxicity. The parent amino-alcohol, lycoctonine, which is formed by hydrolyzing the C-18 ester group of MLA, is over 100 times less toxic than MLA. wikipedia.org This highlights the essential role of the anthranoyl ester group in conferring high toxicity. Another related compound, anthranoyllycoctonine (B54), which lacks the succinimide ring, has intermediate toxicity and significantly lower receptor affinity than MLA. wikipedia.org Further comparisons can be made with the 7,8-methylenedioxylycoctonine (MDL) type alkaloids, which are considered the least toxic group of norditerpenoid alkaloids found in Delphinium species. nih.gov While having low intrinsic toxicity, MDL-type alkaloids have been shown to exacerbate the toxicity of the highly toxic N-(methylsuccinimido) anthranoyllycoctonine (MSAL)-type alkaloids like MLA, indicating a synergistic toxic interaction. researchgate.net

Another distinct class of C19-diterpenoid alkaloids, the lappaconitine-type, demonstrates a third mechanism. Lappaconitine (B608462) acts as a blocker of VGSCs, a mode of action that contrasts with the channel activation by aconitine. nih.govacs.org This blocking action results in significantly lower acute toxicity compared to aconitine. nih.govrsc.org Alkaloids like lycoctonine that lack the characteristic ester side chains of either the aconitine or lappaconitine types show very low affinity for sodium channels and have minimal toxic effects. nih.gov

These comparisons underscore that while many diterpenoid alkaloids are potent toxins, their mechanisms of action are not uniform. This compound's toxicity is defined by its antagonism of nAChRs, distinguishing it mechanistically from the VGSC-activating aconitine-type and VGSC-blocking lappaconitine-type alkaloids.

Table 1: Comparative Toxicity and Mechanism of this compound and Other Diterpenoid Alkaloids

| Alkaloid | Structural Class | Primary Molecular Target | Mechanism of Action | Relative Toxicity |

|---|---|---|---|---|

| This compound | C19-Lycoctonine | Nicotinic Acetylcholine Receptors (nAChRs) | Antagonist at nAChRs. wikipedia.org | High, but less than MLA. wikipedia.org |

| Methylthis compound (MLA) | C19-Lycoctonine (MSAL-type) | Nicotinic Acetylcholine Receptors (nAChRs), esp. α7 | Potent antagonist at nAChRs, blocking neuromuscular transmission. wikipedia.org | Very High. researchgate.netarizona.edu |

| Aconitine | C19-Aconitine (Diester) | Voltage-Gated Sodium Channels (VGSCs) | Activator of VGSCs, causing persistent depolarization. nih.govwikipedia.org | Extremely High. nih.gov |

| Lappaconitine | C19-Diterpenoid | Voltage-Gated Sodium Channels (VGSCs) | Blocker of VGSCs, similar to local anesthetics. nih.govacs.org | Moderate; less toxic than aconitine. nih.gov |

| Lycoctonine | C19-Lycoctonine (Amino-alcohol) | Nicotinic Acetylcholine Receptors (nAChRs) | Very weak antagonist activity. wikipedia.org | Low; >100x less toxic than MLA. wikipedia.org |

| MDL-Type Alkaloids | C19-Lycoctonine (7,8-methylenedioxy) | Not well defined | Low intrinsic activity; can synergize with MSAL-type alkaloids. researchgate.net | Very Low. nih.gov |

Table 2: Structure-Activity Relationships (SAR) in Lycoctonine-Type Alkaloids

| Compound | Key Structural Feature | Receptor Affinity | Relative Acute Toxicity |

|---|---|---|---|

| Methylthis compound (MLA) | C-18 anthranoyl ester with N-methylsuccinimide ring. wikipedia.org | High affinity for α7 and α4β2 nAChRs. wikipedia.org | Very High. wikipedia.org |

| This compound | C-18 anthranoyl ester with succinimide ring (lacks N-methyl group of MLA). wikipedia.org | ~20-fold lower affinity for α7 receptors vs. MLA; similar affinity for α4β2. wikipedia.org | High. wikiwand.com |

| Anthranoyllycoctonine | C-18 anthranoyl ester, but lacks the succinimide ring structure. wikipedia.org | >200-fold lower affinity for α-bungarotoxin binding sites vs. MLA. wikipedia.org | Intermediate; ~4x less toxic than MLA. wikipedia.org |

| Lycoctonine | Amino-alcohol; lacks the C-18 ester group entirely. wikipedia.org | ~10-fold less potent than MLA in functional assays. wikipedia.org | Low; >100x less toxic than MLA. wikipedia.org |

Advanced Analytical Methodologies for Lycaconitine Research

Quantitative and Qualitative Analysis in Biological and Plant Matrices

The analysis of Lycaconitine (B1195118) in plant and biological materials is challenging due to the intricate matrix, which can interfere with detection and quantification. organomation.comeijppr.com Modern chromatographic and mass spectrometric methods have become the gold standard for overcoming these challenges. uva.es

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the quantitative analysis of alkaloids, offering high sensitivity and selectivity. eijppr.comrsc.org This technique combines the separation capabilities of HPLC with the mass analysis of MS/MS, making it ideal for detecting trace levels of compounds in complex mixtures like plant extracts and biological fluids. organomation.com The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of target analytes, minimizing matrix interference. mdpi.comfrontiersin.org

Methods are typically developed using reverse-phase columns (e.g., C18, C8, RP8) with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comscience.govresearchgate.net The validation of these methods according to regulatory guidelines ensures their reliability for research applications. mdpi.commdpi.com For instance, a validated HPLC-MS/MS method for the alkaloid lycopsamine (B1675737) demonstrated a limit of detection (LOD) of 0.014 ng and recovery above 97%. nih.gov Similarly, methods for other toxic alkaloids have achieved LODs as low as 0.05 µg/L in human blood. researchgate.net

Table 1: Typical Parameters for Diterpenoid Alkaloid Analysis using HPLC-MS/MS

| Parameter | Description | Example | Citation |

|---|---|---|---|

| Column | Stationary phase used for separation. | C18, C8, RP8, Shodex ODP2 HP-4B | science.govresearchgate.netresearchgate.net |

| Mobile Phase | Solvents used to elute analytes. | Acetonitrile/Methanol and water with formic acid or ammonium formate (B1220265)/bicarbonate. | mdpi.comscience.govresearchgate.net |

| Detection Mode | Mass spectrometry mode for quantification. | Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. | mdpi.comfrontiersin.orgscience.gov |

| Internal Standard | A compound added to samples to aid in quantification. | Methylthis compound (B43530), D(5)-aconitine, Dextromethorphan. | researchgate.netresearchgate.net |

Ultra-High Performance Liquid Chromatography combined with Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) is a premier technique for the qualitative analysis and structural elucidation of alkaloids in plant matrices. rsc.org This high-resolution mass spectrometry (HRMS) approach provides highly accurate mass measurements, which allows for the determination of elemental compositions and the identification of unknown compounds without the need for reference standards. plos.org

This methodology has been successfully applied to create comprehensive profiles of diterpenoid alkaloids in Aconitum and Delphinium species. rsc.orgresearchgate.net Researchers use UHPLC for rapid and high-resolution separation, followed by Q/TOF-MS to acquire full-scan mass spectra and fragmentation data (MS/MS). plos.orgfrontiersin.orgnih.gov By analyzing the fragmentation patterns, researchers can characterize the structures of novel alkaloids. plos.org For example, a UHPLC-Q/TOF-MS strategy was used to analyze alkaloids in tobacco root exudates, where this compound was identified among other metabolites. frontiersin.orgnih.gov This technique is invaluable for chemotaxonomic studies and for discovering new natural products. rsc.orgresearchgate.net

Table 2: Examples of Diterpenoid Alkaloids Identified in Aconitum and Delphinium using UHPLC-Q/TOF-MS

| Compound | Plant Genus | Analytical Insight | Citation |

|---|---|---|---|

| This compound | Delphinium / Tobacco | Identified in root exudates as part of a metabolic profile. | frontiersin.orgnih.gov |

| Mesaconitine | Aconitum | Identified as a key marker for differentiating official Fuzi from adulterants. | researchgate.net |

| Hypaconitine | Aconitum | Principal toxic component identified and profiled in chemometric studies. | researchgate.net |

| Fuziline | Aconitum | Associated with medicinal properties and used as a chemical marker. | researchgate.net |

| Delsoline | Delphinium | Identified in a liquor extract in a poisoning case using LC-QTOF/MS. | |

| Delphinine | Delphinium | Identified alongside other toxic alkaloids in the absence of reference materials. |

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of alkaloids, though it is sometimes considered less suitable for non-volatile or thermally fragile compounds like many diterpenoid alkaloids. uva.es However, it has been successfully used for the analysis of certain alkaloids in Delphinium plants. For the analysis of polar compounds, a derivatization step, such as silylation, is often required to increase volatility and thermal stability. journal-imab-bg.org

GC-MS separates compounds in a gaseous mobile phase and identifies them based on their mass spectrum, which can be compared to spectral libraries for identification. lcms.cznotulaebotanicae.ro In a forensic case, GC-MS was used to detect dehydrobrownine and delphatine, both diterpenoid alkaloids from Delphinium species, in a liquor sample. The technique has also been applied to quantify various tobacco alkaloids in plant materials. nih.gov While powerful, the potential need for derivatization can make sample preparation more complex compared to LC-MS methods. uva.es

Ultra-High Performance Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS)

Method Development and Validation for Research Applications

The development of robust and reliable analytical methods is fundamental for generating high-quality research data. This process involves careful optimization and validation of several key parameters. mdpi.comrsc.org

Sensitivity, often defined by the limit of detection (LOD) and limit of quantification (LOQ), is a critical parameter in analytical methods, especially when analyzing trace amounts of toxic alkaloids in biological samples. eijppr.com HPLC-MS/MS and UHPLC-Q/TOF-MS methods are known for their exceptional sensitivity, often achieving LOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. researchgate.netresearchgate.net For example, a method for Aconitum alkaloids in urine reported LOQs of 0.15-0.20 ng/mL. researchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. eijppr.com The use of tandem mass spectrometry (MS/MS) in MRM mode provides high specificity by monitoring a unique precursor-to-product ion transition for the target analyte. mdpi.comfrontiersin.org High-resolution mass spectrometry (HRMS) offers another layer of specificity through the measurement of exact masses with high accuracy, which helps to distinguish between compounds with the same nominal mass. plos.org

Table 3: Comparative Sensitivity of Analytical Methods for Alkaloid Detection

| Analyte(s) | Method | Matrix | LOQ | Citation |

|---|---|---|---|---|

| Yunaconitine, Crassicauline A | LC-MS/MS | Urine | 0.15-0.20 ng/mL | researchgate.net |

| Aconitine (B1665448) | LC-MS/MS | Whole Blood | 0.5 ng/g | researchgate.net |

| Lupin Alkaloids | HPLC-MS/MS | Lupin Samples | 1-25 µg/kg | mdpi.comrsc.org |

| Pyrrolizidine (B1209537) Alkaloids | UHPLC-QTOF-MS | Plant Extracts | 0.64-4.5 ng/mL | nih.gov |

| Cocaine, Benzoylecgonine | GC-MS | Biological Samples | 25-50 ng/mL (LOD) | journal-imab-bg.org |

| Lycopsamine | HPLC-MS/MS | Aqueous Samples | Not specified (LOD = 0.014 ng) | nih.gov |

Effective sample preparation is crucial for removing interfering substances from the matrix, concentrating the analyte, and improving the sensitivity and robustness of the analytical method. uva.esfrontiersin.org For complex matrices like plants and biological fluids, a clean-up step is almost always necessary to minimize matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte. eijppr.comuva.es

Solid-Phase Extraction (SPE) is the most widely used technique for the clean-up and pre-concentration of alkaloids from various samples. uva.espensoft.net This method involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. mdpi.com Different types of SPE cartridges are available, with C18 and mixed-mode cation-exchange (MCX) sorbents being commonly used for alkaloid extraction. uva.esresearchgate.netresearchgate.net SPE is effective at reducing matrix interference and increasing method sensitivity. frontiersin.orgnih.gov The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery of the target alkaloids. uva.es Other techniques include liquid-liquid extraction (LLE) and, more recently, advanced methods like matrix solid-phase dispersion (MSPD). pensoft.netmdpi.com

Sensitivity and Specificity Considerations

Research in Forensic Analytical Chemistry (Focus on Detection Methodologies)

The detection of C19-diterpenoid alkaloids, including this compound and its better-known toxic analogue aconitine, in forensic investigations presents significant analytical challenges. These compounds are often implicated in unexplained deaths or poisonings, but their rapid metabolism and decomposition in the body, coupled with the low concentrations typically present, make their identification difficult. nih.gov Forensic toxicological analysis is crucial for identifying these substances in biological matrices and providing definitive evidence in medicolegal cases. nih.govnumberanalytics.com The evolution of analytical chemistry has led to the development of highly sensitive and specific methods capable of detecting and quantifying these complex alkaloids in various biological samples. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most validated, precise, and widely accepted method for the analysis of aconitum alkaloids in forensic toxicology. nih.govmdpi.com Its high sensitivity and selectivity allow for the detection of trace amounts of these compounds in complex biological samples like blood, urine, and tissue. nih.govresearchgate.net

Research has focused on optimizing several aspects of the LC-MS/MS workflow:

Sample Preparation: Effective extraction and cleanup are critical to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) is a commonly employed technique. researchgate.net Various SPE cartridges, including mixed-mode cation exchange (MCX) and polymer-based columns, have been successfully used to isolate alkaloids from urine, blood, and serum. researchgate.netresearchgate.net A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for the simultaneous extraction of multiple alkaloids from serum samples. scirp.org

Chromatographic Separation: Achieving good separation of structurally similar alkaloids is essential for accurate identification and quantification. Different liquid chromatography columns have been utilized, including reversed-phase (RP-8, C18), pentafluorophenyl (PFP), and unique polymer columns. researchgate.netresearchgate.netscirp.org The choice of mobile phase, typically a combination of acetonitrile or methanol with an ammonium formate or ammonium acetate (B1210297) buffer, is optimized to achieve sharp peaks and short analysis times. scirp.orgbrieflands.com

Mass Spectrometric Detection: Tandem mass spectrometry, often in dynamic multiple reaction monitoring (dMRM) mode, provides exceptional specificity and sensitivity. scirp.org This technique allows the instrument to monitor for specific precursor-to-product ion transitions for each analyte only during its expected elution time, maximizing the signal-to-noise ratio. scirp.org

The following table summarizes the parameters from several validated LC-MS/MS methods developed for the analysis of aconitum alkaloids, which are directly applicable to this compound analysis due to structural similarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Before the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a primary tool for alkaloid detection. nih.gov While still a powerful technique, its application to non-volatile and thermally unstable compounds like this compound requires a chemical derivatization step to increase their volatility. jst.go.jp A common approach involves converting the alkaloids to their trimethylsilyl (B98337) (TMS) ether derivatives. jst.go.jp

A gas chromatography/selected ion monitoring (GC/SIM) method has been developed for the simultaneous determination of aconitine, mesaconitine, and hypaconitine. jst.go.jp In this method, the TMS-derivatized alkaloids give simplified mass spectra with characteristic base peaks that can be monitored for high sensitivity. jst.go.jp

The following table details the findings from a GC/SIM study.

Analyte Distribution in Forensic Samples

A critical aspect of forensic research is understanding the distribution of toxins in the body post-mortem. The concentration of alkaloids can vary significantly between different biological specimens. In one case of fatal aconitine poisoning, the highest concentrations were found in the gastric contents, followed by bile fluid and liver tissue, with much lower concentrations detected in peripheral blood and cerebrospinal fluid. mdpi.com This distribution is vital for forensic pathologists to interpret toxicological results correctly and can indicate postmortem redistribution, where drug concentrations change after death. mdpi.com

The table below shows the concentration distribution of aconitine in various specimens from a reported forensic case.

While older methods like high-performance liquid chromatography (HPLC) with standard detectors and capillary electrophoresis have been used, they often lack the sensitivity and selectivity required for the low concentrations encountered in forensic casework, limiting their application. nih.govbrieflands.com The robust, sensitive, and specific nature of LC-MS/MS has established it as the gold standard in the forensic analysis of this compound and related alkaloids. nih.gov

Lycaconitine Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Semi-Synthesis of Lycaconitine (B1195118) Analogs

The semi-synthesis of this compound analogs typically starts from naturally occurring diterpenoid alkaloids, which are modified chemically to produce novel derivatives. A common precursor is lycoctonine (B1675730), the "parent" amino-alcohol of this alkaloid family, which can be obtained by the simple alkaline hydrolysis of methylthis compound (B43530) (MLA). wikipedia.orgwikiwand.com This lycoctonine core can then be esterified with various acids to generate a range of analogs. nih.gov

Another semi-synthetic strategy involves modifying the ester side chain. For instance, analogs have been created by starting with 2-(methylsuccinimido)-benzoic acid and esterifying it with different alcohols, including fragments that mimic parts of the lycoctonine structure. wikipedia.org More extensive modifications have involved the chemical removal of specific groups from a related alkaloid, aconitine (B1665448), followed by esterification with 2S-(methylsuccinimido)benzoic acid to create a potent hybrid analog. rsc.org

Researchers have also synthesized analogs by altering the succinimide (B58015) ring. For example, replacing the (S)-2-methylsuccinimidobenzoyl group in MLA with other substituted succinimidobenzoyl groups has yielded a series of analogs (1b-f) for SAR studies. nih.gov Furthermore, simplified tricyclic (ABE) and bicyclic (AE) analogs of MLA have been synthesized to probe the minimal structural requirements for biological activity. researchgate.netresearchgate.net

Design and Synthesis of Novel Diterpenoid Alkaloid Derivatives

The design of novel diterpenoid alkaloid derivatives is often guided by a strategy of integrating known biologically active fragments into the natural product's core structure. semanticscholar.org This approach aims to enhance desired activities, such as anti-inflammatory effects, while potentially reducing the inherent toxicity of the parent alkaloid. semanticscholar.orgaurorabiomed.com For the related C18-diterpenoid alkaloid lappaconitine (B608462), derivatives have been synthesized by modifying the 20-N position with various moieties, including 1,2,3-triazoles, cinnamic acid, and indole (B1671886) groups, to improve its anti-inflammatory potential. semanticscholar.orgnih.govresearchgate.net

The rationale for these designs stems from SAR findings. For example, network pharmacology and molecular docking studies on newly isolated this compound-type alkaloids have suggested that uncommon amide and methylenedioxy groups may be promising pharmacophores for anti-inflammatory activity. researchgate.net This has inspired the synthesis of derivatives that incorporate these features. aurorabiomed.comresearchgate.net

More fundamental approaches, such as fragment coupling strategies, have been employed for the total synthesis of complex C19 diterpenoid alkaloids, allowing for the construction of entirely novel structures that are not accessible through semi-synthesis from natural precursors. acs.org

Table 1: Examples of Semi-Synthesized this compound/MLA Analogs and Their Precursors

| Analog/Derivative | Precursor(s) | Synthetic Modification | Reference |

|---|---|---|---|

| Methylthis compound (MLA) | Lycoctonine | Esterification | wikipedia.orgwikiwand.com |

| MLA Analogs | 2-(methylsuccinimido)-benzoic acid, various alcohols | Esterification | wikipedia.org |

| (R)-2-methylsuccinimidobenzoyl analog (1b) | Methylthis compound (1a) | Replacement of the (S)-2-methylsuccinimidobenzoyl group | nih.gov |

| ABE Tricyclic Analogs | Simpler precursors | Multi-step synthesis to mimic MLA ring system | researchgate.net |

| 3-deoxy-18-O-demethyl[2S-(methylsuccinimido) benzoate]aconitine (20) | Aconitine, 2S-(methylsuccinimido)benzoic acid | Demethylation, deoxygenation, and esterification | rsc.org |

Structure-Activity Relationships in Receptor Binding and Ion Channel Modulation

The biological activity of this compound and its analogs is highly dependent on their three-dimensional structure and the presence of specific functional groups, which govern their interaction with protein targets like nAChRs and other ion channels. frontiersin.orgnih.govjapsonline.com

Substituents on the aromatic portions of diterpenoid alkaloids can significantly influence their biological activity. In studies of the related alkaloid lappaconitine, replacing its benzene (B151609) ring with an electron-donating group was found to enhance anti-inflammatory efficacy. nih.gov The substituents on the anthranilic acid fragment, which is a key part of the ester side chain in this compound-type alkaloids, have a notable impact on the molecule's electronic properties and reactivity. researchgate.netresearchgate.net This, in turn, can affect the binding affinity and functional activity at target receptors.

Certain functional groups, or moieties, are critical for the biological activity of this compound analogs.

Succinimide Ring: The N-phenyl succinimide moiety, particularly the 2S-(methylsuccinimido)benzoate group, is a crucial feature for high-affinity binding to α7 nAChRs. rsc.orgresearchgate.netuky.edu The absence of the methyl group on this ring, as is the case when comparing this compound to methylthis compound (MLA), reduces the affinity for α7 receptors by approximately 20-fold. wikipedia.orgrsc.org Removing larger portions of the succinimide moiety can lead to a drastic decrease in binding affinity, by as much as 20 to 2000-fold. uky.edu Complete removal of the succinimide ring to leave only an amino group attached to the benzene ring (as in anthranoyllycoctonine) reduces the affinity for α-bungarotoxin binding sites by more than 200 times compared to MLA. wikipedia.org

Amide Group: Amide functionalities are being explored as important pharmacophores. Molecular docking results have suggested that uncommon amide groups may be key for the anti-inflammatory activity of this compound-type alkaloids. researchgate.net The strategic introduction of different amide and sulfonamide side chains in related diterpenoid alkaloids has been shown to successfully modulate analgesic activity and toxicity. aurorabiomed.com

Methylenedioxy Groups: The presence of a 7,8-methylenedioxy group in some norditerpenoid alkaloids has been found to exacerbate the toxicity of alkaloids like MLA. rsc.org It is hypothesized that these compounds may act as co-agonists at nAChRs, thereby enhancing the activity at the receptor. rsc.org Despite this, the methylenedioxy group has also been identified as a potentially promising pharmacophore in the design of new anti-inflammatory agents based on the this compound skeleton. researchgate.net

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. nih.gov The specific three-dimensional arrangement of atoms is critical for precise interaction with biological targets.

A key finding in the SAR of MLA analogs is the importance of the stereochemistry at the succinimide ring. Changing the chirality of the methyl-substituted carbon on this ring from the natural S-configuration to the R-configuration results in a significant decrease in affinity for the α7 nAChR. rsc.org Specifically, the (R)-enantiomer analog (1b) showed a 2.4-fold loss in α7 nAChR affinity compared to MLA (1a) and was inactive in antagonizing nicotine-induced effects in vivo. nih.gov This highlights that even a subtle change in stereochemistry can lead to a dramatic loss of biological function, likely due to a less optimal fit in the receptor's binding pocket. nih.gov

Table 2: Impact of Stereochemistry on α7 nAChR Affinity

| Compound | Stereochemistry of Methylsuccinimidobenzoyl Group | α7 nAChR Affinity (Ki) | Reference |

|---|---|---|---|

| MLA (1a) | (S) | 0.87 nM | nih.gov |

| Analog 1b | (R) | 2.12 nM | nih.gov |

| Analog 1c | (2S, 2R) - dimethyl | 1.78 nM | nih.gov |

Role of Specific Moieties (e.g., Succinimide Ring, Amide, Methylenedioxy Groups)

SAR in Modulating Cellular Signaling Pathways

The structural features of this compound derivatives directly influence their ability to modulate intracellular signaling pathways, often downstream of their primary receptor targets. For instance, studies on novel lappaconitine derivatives have established a clear link between their chemical structure and anti-inflammatory effects. One potent derivative, A4, was shown to inhibit the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.gov This was achieved by suppressing the NF-κB and MAPK signaling pathways. nih.gov The SAR from this work indicated that the presence of an electron-donating group on the aromatic ring was favorable for this anti-inflammatory activity. nih.gov

Furthermore, network pharmacology studies combined with molecular docking have predicted that the anti-inflammatory mechanism of some this compound-type alkaloids may involve the direct binding to and modulation of key proteins within the MAPK signaling pathway, such as MAPK8 and MAPK14, as well as the heat shock protein HSP90α. researchgate.net These findings suggest that the effects of these alkaloids are not limited to ion channel blockade but extend to the complex regulation of intracellular signaling cascades that control inflammation and other cellular processes. researchgate.netnih.gov

Current Academic Research Trends and Future Prospects for Lycaconitine

Advanced Applications as a Pharmacological Research Tool

Lycaconitine (B1195118) and its derivatives, particularly methylthis compound (B43530) (MLA), are invaluable pharmacological tools for studying nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comrsc.org MLA is a potent and selective competitive antagonist of the α7 subtype of nAChRs. mdpi.comrsc.org This selectivity allows researchers to investigate the specific roles of α7 nAChRs in various physiological and pathological processes.

One of the key applications of this compound-based antagonists is in elucidating the mechanisms of neurotransmitter release. For example, MLA has been used to demonstrate the involvement of α7 nAChRs in modulating dopamine (B1211576) release in the striatum. nih.gov Studies have shown that MLA can inhibit nicotine-induced dopamine release, indicating that it acts on presynaptic nAChRs. nih.gov Furthermore, the interaction of MLA with other nAChR antagonists, such as α-conotoxin-MII, has helped to distinguish between different presynaptic nAChR subtypes. nih.gov

The utility of this compound extends to the study of cognitive functions and neurological disorders. For instance, the α7-specific antagonist methylthis compound has been instrumental in demonstrating that the pro-cognitive effects of certain drugs are mediated through α7 nAChR binding. unimib.it Similarly, research on the mechanisms of long-term potentiation (LTP), a cellular basis for learning and memory, has utilized MLA to confirm the role of α7 nAChRs in nicotinic enhancement of LTP. biocrick.com

Moreover, this compound derivatives serve as probes to understand the structure and function of nAChRs. pnas.org The competitive nature of MLA's antagonism with conventional nicotinic agonists at the orthosteric binding site contrasts with its noncompetitive antagonism of allosteric agonists, providing insights into the complex allosteric nature of nAChR proteins. pnas.org

Exploration of Novel this compound-Type Alkaloids from Underexplored Sources

The quest for novel bioactive compounds has led researchers to explore a wide variety of plant species, particularly from the genera Delphinium and Aconitum, which are known to be rich sources of diterpenoid alkaloids. mdpi.comrsc.org Recent phytochemical investigations have resulted in the isolation and characterization of numerous new this compound-type alkaloids, significantly expanding the chemical diversity of this class of compounds. rsc.orgnih.govnih.gov

From 1980 to 2019, a remarkable 453 new compounds, the majority being diterpenoid alkaloids, were identified from the genus Delphinium alone. rsc.org Among these, this compound-type C19-diterpenoid alkaloids are the most abundant. rsc.org These newly discovered alkaloids often possess unique structural features. For instance, studies on Delphinium grandiflorum have led to the isolation of grandiflolines A-F, which are C19-lycaconitine-type alkaloids, some featuring a rare Δ2,3 functional group in the A ring or a hydroxyl group at the C-16 position. nih.gov Similarly, investigations into Delphinium kamaonense have yielded kamaonensines, some of which have a rare skeleton with –CH=N and N-oxide moieties. nih.gov

The structural diversity of these novel alkaloids is vast. They can be sub-categorized based on features such as the presence of a 7,8-methylenedioxy group, a 7-OH group, or a 7-OH/18-anthranoyl group. rsc.org Further variations arise from different oxygenated substituents (like O, OMe, and OAc groups) at various positions on the alkaloid skeleton. rsc.org Some newly identified this compound-type alkaloids also exhibit unusual structural modifications, such as the cleavage of certain carbon-carbon or nitrogen-carbon bonds, leading to rearranged skeletons. rsc.orgscispace.com

These discoveries are not limited to the Delphinium genus. The Aconitum genus is also a prolific source of new this compound-type alkaloids. acgpubs.org The exploration of these underexplored plant sources continues to be a promising avenue for discovering novel chemical entities with potential pharmacological applications.

Computational Chemistry Approaches for Structure-Function Prediction

Molecular Docking Studies of Receptor Interactions

Molecular docking has emerged as a powerful computational tool to predict and analyze the interactions between this compound-type alkaloids and their biological targets, primarily nAChRs. nih.govresearchgate.netnih.gov These studies provide valuable insights into the binding modes and structure-activity relationships of these compounds, guiding the design of new and more potent analogs.

Docking studies have been successfully employed to visualize the binding of this compound derivatives within the nAChR. For example, the co-crystal structure of methylthis compound (MLA) with the acetylcholine binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, has revealed key interactions. frontiersin.org These studies show that the N-ethylpiperidine ring of MLA stacks against a tryptophan residue (Trp147) at the binding site. frontiersin.org